1-(2-Aminoethyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula CHNO. This compound features an imidazolidin-2-one ring structure, which is characterized by a five-membered ring containing two nitrogen atoms and one carbonyl group. The presence of the aminoethyl side chain contributes to its reactivity and potential biological activity. This compound is known for its role in various
1-(2-Aminoethyl)imidazolidin-2-one (CAS Number: 6281-42-1) is a heterocyclic organic compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol. It is a white, crystalline solid readily available from various chemical suppliers [, , ].
Research suggests that 1-(2-Aminoethyl)imidazolidin-2-one might possess properties relevant to medicinal chemistry, although its specific applications are still under investigation. Here are two potential areas of exploration:
Studies have shown that the compound can inhibit certain enzymes, including carbonic anhydrase and urease [, ]. Carbonic anhydrase plays a role in various physiological processes, and its inhibition can be a target for treating glaucoma and certain neurological disorders []. Urease is an enzyme involved in the breakdown of urea, and its inhibition could be relevant for managing hyperammonemia, a condition with excess ammonia in the blood [].
The core structure of 1-(2-Aminoethyl)imidazolidin-2-one can be used as a scaffold for designing new drugs. By modifying the functional groups attached to the core structure, researchers can potentially create molecules with specific biological activities [].
Research indicates that 1-(2-Aminoethyl)imidazolidin-2-one exhibits various biological activities, including:
The synthesis of 1-(2-Aminoethyl)imidazolidin-2-one can be achieved through various methods:
1-(2-Aminoethyl)imidazolidin-2-one has several applications across different fields:
Interaction studies involving 1-(2-Aminoethyl)imidazolidin-2-one focus on its potential interactions with biological targets:
Several compounds share structural similarities with 1-(2-Aminoethyl)imidazolidin-2-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Imidazolidin-2-one | Imidazolidin-2-one | Basic structure without aminoethyl side chain |
1-(Aminomethyl)imidazolidin-2-one | Aminomethyl Imidazolidin | Contains a methylene bridge instead of ethyl |
1-(2-Hydroxyethyl)imidazolidin-2-one | Hydroxyethyl Imidazolidin | Hydroxyl group adds polarity and potential hydrogen bonding |
1-(2-Aminoethyl)imidazolidin-2-one is unique due to its combination of an amino group and the imidazolidinone framework, which contributes to its distinct reactivity and biological activity compared to similar compounds. Its ability to participate in diverse
Corrosive;Irritant